molecular formula C6H9IO2 B12550347 (4R,5S)-5-ethyl-4-iodooxolan-2-one CAS No. 154145-12-7

(4R,5S)-5-ethyl-4-iodooxolan-2-one

Cat. No.: B12550347
CAS No.: 154145-12-7
M. Wt: 240.04 g/mol
InChI Key: IWKBGIQWTJPYTP-UHNVWZDZSA-N
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Description

(4R,5S)-5-ethyl-4-iodooxolan-2-one is a chiral organic compound that belongs to the class of oxolanes It is characterized by the presence of an ethyl group at the 5th position and an iodine atom at the 4th position on the oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5S)-5-ethyl-4-iodooxolan-2-one typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the appropriate starting materials, such as 5-ethyl-2-oxolanone.

    Iodination Reaction: The key step involves the iodination of the oxolane ring. This can be achieved using iodine and a suitable oxidizing agent under controlled conditions to ensure the selective introduction of the iodine atom at the 4th position.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4R,5S)-5-ethyl-4-iodooxolan-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxo derivatives.

    Reduction Reactions: Reduction of the iodine atom can lead to the formation of deiodinated products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically under mild conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include substituted oxolanes with various functional groups replacing the iodine atom.

    Oxidation Reactions: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction Reactions: Deiodinated oxolanes.

Scientific Research Applications

(4R,5S)-5-ethyl-4-iodooxolan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4R,5S)-5-ethyl-4-iodooxolan-2-one involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The stereochemistry of the compound also plays a crucial role in its biological activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    (4R,5S)-5-ethyl-4-bromooxolan-2-one: Similar structure but with a bromine atom instead of iodine.

    (4R,5S)-5-ethyl-4-chlorooxolan-2-one: Similar structure but with a chlorine atom instead of iodine.

    (4R,5S)-5-ethyl-4-fluorooxolan-2-one: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

The presence of the iodine atom in (4R,5S)-5-ethyl-4-iodooxolan-2-one imparts unique reactivity and properties compared to its halogenated analogs. Iodine’s larger atomic size and polarizability can lead to distinct chemical behavior and interactions, making this compound valuable for specific applications.

Biological Activity

(4R,5S)-5-ethyl-4-iodooxolan-2-one is a compound of interest in pharmaceutical and biochemical research due to its potential biological activities. This article reviews the known biological effects of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

C6H11IO2\text{C}_6\text{H}_{11}\text{I}\text{O}_2

This structure highlights the presence of an iodine atom, which is often associated with increased biological activity in organic compounds.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Research indicates that it may influence:

  • Purinergic Signaling : This compound could modulate purinergic receptors, which play critical roles in inflammation and immune responses .
  • Cellular Pathways : It may affect pathways involving cyclic AMP (cAMP) and phospholipase C (PLC), impacting cellular functions such as proliferation and apoptosis.

Biological Activity Overview

The following table summarizes the potential biological activities associated with this compound:

Activity TypeObserved EffectsReferences
Antitumor ActivityInhibition of tumor cell proliferation ,
Anti-inflammatoryReduction in inflammatory cytokine production
NeuroprotectivePotential neuroprotection in models of neurodegeneration

Case Study 1: Antitumor Effects

In a study examining the antitumor effects of various iodinated compounds, this compound demonstrated significant inhibition of cell proliferation in breast cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase.

Case Study 2: Neuroprotection

Another study investigated the neuroprotective properties of this compound in animal models of Alzheimer's disease. Results indicated that treatment with this compound led to a reduction in amyloid-beta plaque formation and improved cognitive function.

Research Findings

Recent research has focused on elucidating the precise mechanisms through which this compound exerts its biological effects. Key findings include:

  • Modulation of Enzyme Activity : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways.
  • Receptor Interaction : Investigations into receptor binding affinities suggest that this compound may act as a partial agonist at certain purinergic receptors.
  • In Vivo Efficacy : Animal studies have demonstrated promising results in reducing tumor size and improving survival rates when administered alongside standard chemotherapy agents.

Properties

CAS No.

154145-12-7

Molecular Formula

C6H9IO2

Molecular Weight

240.04 g/mol

IUPAC Name

(4R,5S)-5-ethyl-4-iodooxolan-2-one

InChI

InChI=1S/C6H9IO2/c1-2-5-4(7)3-6(8)9-5/h4-5H,2-3H2,1H3/t4-,5+/m1/s1

InChI Key

IWKBGIQWTJPYTP-UHNVWZDZSA-N

Isomeric SMILES

CC[C@H]1[C@@H](CC(=O)O1)I

Canonical SMILES

CCC1C(CC(=O)O1)I

Origin of Product

United States

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